1,3-Diethylbenzene-2,4,5,6-d4
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Overview
Description
1,3-Diethylbenzene-2,4,5,6-d4 is a deuterated derivative of 1,3-diethylbenzene, a hydrocarbon compound commonly used as a solvent and in the production of polymers and resins. The deuterated form is used in scientific research as a tracer molecule in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diethylbenzene-2,4,5,6-d4 can be synthesized through the deuteration of 1,3-diethylbenzene. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods: The industrial production of 1,3-diethylbenzene involves the alkylation of benzene with ethylene. This process can be described in two steps:
Chemical Reactions Analysis
Types of Reactions: 1,3-Diethylbenzene-2,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under specific conditions
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,3-Diethylbenzene-2,4,5,6-d4 is used in a wide range of scientific research applications, including:
Chemistry: As a tracer molecule in studies involving reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the pathways of biochemical reactions.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: As a reference standard in analytical chemistry for the calibration of instruments and validation of methods
Mechanism of Action
The mechanism of action of 1,3-Diethylbenzene-2,4,5,6-d4 involves its use as a tracer molecule. The deuterium atoms in the compound allow for the tracking of its movement and transformation in various chemical and biological systems. This is achieved through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between hydrogen and deuterium atoms .
Comparison with Similar Compounds
1,3-Diethylbenzene: The non-deuterated form of the compound.
1,4-Diethylbenzene-2,3,5,6-d4: Another deuterated isomer of diethylbenzene.
1,4-Diethylbenzene-d14: A fully deuterated form of 1,4-diethylbenzene .
Uniqueness: 1,3-Diethylbenzene-2,4,5,6-d4 is unique due to its specific deuteration pattern, which makes it particularly useful as a tracer molecule in scientific research. The presence of deuterium atoms allows for precise tracking and analysis in various applications, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-diethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZZYIJIWUTJFO-KDWZCNHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC)[2H])CC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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